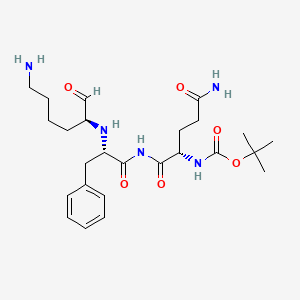
Butyloxycarbonyl-phenylalanyl-leucyl-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyloxycarbonyl-phenylalanyl-leucyl-lysine: is a complex organic compound that features a tert-butyl group and multiple amino and carbamate functionalities
Méthodes De Préparation
The synthesis of Butyloxycarbonyl-phenylalanyl-leucyl-lysine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Industrial production methods may utilize flow microreactor systems for more efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of amino groups.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyloxycarbonyl-phenylalanyl-leucyl-lysine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s amino functionalities make it useful in the study of protein and peptide chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyloxycarbonyl-phenylalanyl-leucyl-lysine involves its interaction with molecular targets through its amino and carbamate groups. These interactions can lead to various biochemical effects, depending on the specific application and target pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
82050-16-6 |
|---|---|
Formule moléculaire |
C25H39N5O6 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N5O6/c1-25(2,3)36-24(35)29-19(12-13-21(27)32)22(33)30-23(34)20(15-17-9-5-4-6-10-17)28-18(16-31)11-7-8-14-26/h4-6,9-10,16,18-20,28H,7-8,11-15,26H2,1-3H3,(H2,27,32)(H,29,35)(H,30,33,34)/t18-,19-,20-/m0/s1 |
Clé InChI |
RJXNLXLEDCSSNB-UFYCRDLUSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CCCCN)C=O |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CCCCN)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CCCCN)C=O |
Synonymes |
Boc-Phe-Leu-Lys-H BPLL butyloxycarbonyl-phenylalanyl-leucyl-lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1235454.png)
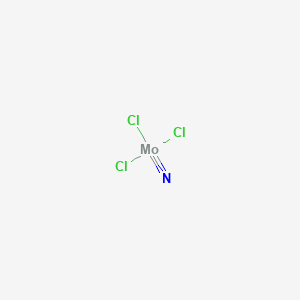
![2-Chloro-6-(2-furyl)-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B1235457.png)

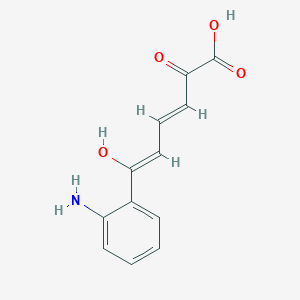


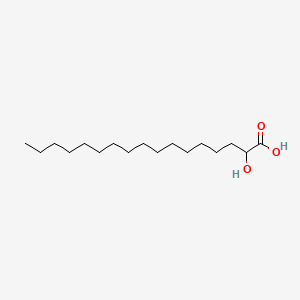
![1-methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1235463.png)
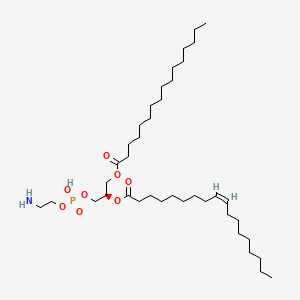
![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
![rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylicacid](/img/structure/B1235467.png)
